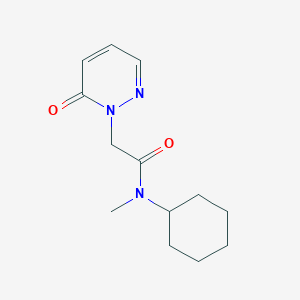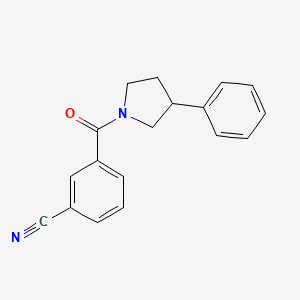
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide, also known as NM-6-OH-PZA, is a synthetic derivative of the naturally occurring compound pyridazinone. This compound has been studied in recent years due to its potential therapeutic applications. NM-6-OH-PZA has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Furthermore, it has been found to have beneficial effects on the cardiovascular system, as well as on the central nervous system.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to have beneficial effects on the cardiovascular system, as well as on the central nervous system. N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and by inhibiting the production of pro-inflammatory cytokines. In addition, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to reduce the production of reactive oxygen species (ROS), which can damage cells.
Biochemical and Physiological Effects
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to reduce the expression of adhesion molecules, which are involved in the inflammatory response. Furthermore, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to reduce the production of ROS and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide in laboratory experiments has several advantages. Firstly, it is a relatively simple compound to synthesize and is readily available. Secondly, it is stable and can be stored for extended periods of time. Lastly, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been found to have a variety of beneficial effects on various biochemical and physiological processes.
However, there are some limitations to the use of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide in laboratory experiments. Firstly, the exact mechanism of action of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide is not fully understood. Secondly, the effects of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide on humans have not been studied in detail. Lastly, the effects of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide on long-term physiological processes have not been fully explored.
Orientations Futures
There are several potential future directions for N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide research. Firstly, further studies are needed to better understand the exact mechanism of action of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide. Secondly, further studies are needed to explore the potential therapeutic applications of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide, such as its potential use in the treatment of neurodegenerative diseases. Thirdly, further studies are needed to explore the potential effects of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide on long-term physiological processes, such as its effects on aging. Fourthly, further studies are needed to explore the potential side effects of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide. Lastly, further studies are needed to explore the potential use of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide in combination with other compounds, such as drugs or dietary supplements.
Méthodes De Synthèse
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide has been synthesized in several different ways. The most common method involves the reaction of cyclohexanone and methylenebisacrylamide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields a mixture of N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide and its isomer, N-cyclohexyl-N-methyl-2-(6-oxopyridazin-3(6H)-yl)acetamide (NM-3-OH-PZA). The two compounds can then be separated using column chromatography.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15(11-6-3-2-4-7-11)13(18)10-16-12(17)8-5-9-14-16/h5,8-9,11H,2-4,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYSUKYMVCBWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-2-(6-oxopyridazin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine](/img/structure/B6581912.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B6581922.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine](/img/structure/B6581931.png)
![3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B6581938.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581951.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine](/img/structure/B6581954.png)
![2-methyl-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B6581976.png)
![1-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6581985.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6582009.png)
![N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6582014.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582024.png)
![2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582031.png)

